molecular formula C11H14ClN3O B1419897 1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone CAS No. 1244949-62-9

1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone

货号: B1419897
CAS 编号: 1244949-62-9
分子量: 239.7 g/mol
InChI 键: DXBMAOBZMVEWQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and Nomenclature

The compound 1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone possesses a well-defined chemical identity documented through multiple authoritative sources and regulatory databases. The primary nomenclature follows International Union of Pure and Applied Chemistry conventions, establishing the systematic name that accurately reflects the molecular structure and substitution pattern. Alternative nomenclature systems recognize this compound through several synonymous designations, including 1-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]ethan-1-one and Ethanone, 1-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]. The chemical registry documentation confirms the assignment of Chemical Abstracts Service number 1244949-62-9, which serves as the universal identifier for this specific molecular structure. Pharmaceutical industry classification systems categorize this compound as Palbociclib Impurity 6 or Palbociclib Impurity 106, reflecting its analytical significance in drug quality control applications.

The standardized molecular formula C11H14ClN3O precisely describes the atomic composition, indicating eleven carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. Structural identification techniques confirm the molecular weight as 239.70 grams per mole, establishing the compound's fundamental physical properties essential for analytical and synthetic applications. Database entries in PubChem and related chemical information systems provide additional verification of structural assignments and spectroscopic data correlations. The Simplified Molecular Input Line Entry System representation CC(C1=CN=C(Cl)N=C1NC2CCCC2)=O offers a concise linear notation that facilitates computational chemistry applications and database searches.

Property Value Source References
Chemical Abstracts Service Number 1244949-62-9
Molecular Formula C11H14ClN3O
Molecular Weight 239.70 g/mol
International Union of Pure and Applied Chemistry Name This compound
Pharmaceutical Classification Palbociclib Impurity 6/106

Position in Pyrimidine-Derived Pharmaceutical Intermediates

Pyrimidine-derived pharmaceutical intermediates occupy a central position in modern drug discovery and development, particularly in the design of kinase inhibitors and anticancer therapeutics. The compound this compound exemplifies this class of intermediates through its direct relationship to Palbociclib, a clinically approved cyclin-dependent kinase 4 and 6 inhibitor used in hormone receptor-positive breast cancer treatment. Research investigations demonstrate that pyrimidine-containing compounds exhibit remarkable versatility in targeting various protein kinase enzymes, including epidermal growth factor receptor tyrosine kinase and other therapeutically relevant enzymes. The structural framework provided by the pyrimidine core enables precise molecular modifications that can dramatically alter biological activity and selectivity profiles.

The pharmaceutical significance of this compound extends beyond its role as a simple impurity, representing a critical component in understanding structure-activity relationships within the cyclin-dependent kinase inhibitor class. Synthetic chemistry approaches to Palbociclib development have utilized related pyrimidine intermediates to optimize reaction pathways and improve overall synthetic efficiency. Patent literature documents multiple synthetic routes that incorporate similar pyrimidine-based intermediates, demonstrating the strategic importance of this chemical class in pharmaceutical manufacturing. The compound serves as both a process-related impurity requiring analytical monitoring and a potential starting material for synthetic derivatization studies aimed at developing next-generation kinase inhibitors.

属性

IUPAC Name

1-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-7(16)9-6-13-11(12)15-10(9)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBMAOBZMVEWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N=C1NC2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205236
Record name 1-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244949-62-9
Record name 1-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244949-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthesis via Reaction of 2-Chloro-4-(cyclopentylamino)pyrimidine with Ethanone

One common preparation method involves the direct reaction of 2-chloro-4-(cyclopentylamino)pyrimidine with ethanone under controlled conditions, typically employing solvents such as tetrahydrofuran or dichloromethane and bases or catalysts to facilitate the acetylation at the 5-position. This method has been reported with moderate to good yields and is suitable for scale-up in pharmaceutical intermediate production.

Organometallic Addition and Formylation Followed by Functional Group Transformation

Another sophisticated approach, detailed in patent literature, involves the following sequence:

  • Starting with 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine, a Grignard reagent such as isopropyl magnesium chloride is added at low temperatures (0-5°C) under nitrogen atmosphere to form an organometallic intermediate.
  • Subsequent addition of N,N-dimethylformamide (DMF) introduces a formyl group at the 5-position, yielding 2-chloro-4-(cyclopentylamino)pyrimidine-5-carbaldehyde with approximately 74% yield.
  • This aldehyde intermediate can be further converted to the ethanone derivative through reduction or oxidation steps, depending on the desired functional group transformation.

Alkylation and Esterification Strategies

Additional synthetic routes involve alkylation of pyrimidine carboxylates or esters with bromoacetamides or bromoacetates in the presence of bases such as triethylamine or potassium tert-butoxide. These reactions are typically carried out at mild temperatures (25-50°C) in solvents like dichloromethane or tetrahydrofuran, yielding intermediates that can be converted to the target ethanone compound after further processing.

Novel Process Insights from Palbociclib Synthesis

Recent innovations in Palbociclib synthesis have introduced new intermediates structurally related to this compound, highlighting the importance of controlling substituent patterns on the pyrimidine ring. These processes emphasize high purity and yield, using optimized reaction sequences involving bromination, chlorination, and cyclopentylamine substitution, followed by acetylation steps.

Data Table: Representative Preparation Steps and Yields

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine Isopropyl magnesium chloride (2 M in THF), 0-5°C, N2 atmosphere Organometallic intermediate - Inert atmosphere critical
2 Organometallic intermediate N,N-dimethylformamide, RT, 2-3 h 2-chloro-4-(cyclopentylamino)pyrimidine-5-carbaldehyde 74 Monitored by TLC
3 Pyrimidine-5-carbaldehyde Reducing or oxidizing agents (e.g., NaBH4 or KMnO4) This compound Variable Controlled to avoid overreaction
4 2-chloro-4-(cyclopentylamino)pyrimidine-5-carboxylate Ethyl bromoacetate, triethylamine, 45-50°C Alkylated ester intermediate 90 Purification by filtration
5 Alkylated intermediate Hydrolysis or further acetylation Target ethanone compound - Final purification by recrystallization

Research Findings and Analytical Characterization

  • NMR Spectroscopy: Proton NMR data confirm the presence of characteristic signals for the pyrimidine ring protons, cyclopentylamino substituent, and ethanone methyl group. For example, singlets around δ 8.27 ppm correspond to pyrimidine protons, while multiplets between δ 1.4–2.0 ppm correspond to cyclopentyl ring protons.
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 239.7 (M+H)+, consistent with the molecular weight of this compound.
  • Purity and Yield Optimization: Reaction parameters such as temperature, solvent choice, stoichiometry, and reaction time are critical to maximize yield and minimize side products, especially given the compound's role as an impurity in Palbociclib synthesis.

化学反应分析

1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone has several scientific research applications:

作用机制

The mechanism of action of 1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. In the context of its role as an impurity in Palbociclib, it may interact with cyclin-dependent kinases, affecting their activity and pathways involved in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The activity and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties Biological Activity
Target Compound : 1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone 2-Cl, 4-cyclopentylamino C₁₁H₁₅ClN₄O 266.72 (calc.) Predicted logP: ~3.2 (est.) Not reported; inferred antimicrobial potential
Analog 1 : 1-[4-(cyclopentylamino)-2-(methylthio)-5-pyrimidinyl]ethanone 2-SCH₃, 4-cyclopentylamino C₁₂H₁₇N₄OS 281.36 Higher hydrophobicity (methylthio group) Not reported; structural similarity suggests kinase inhibition potential
Analog 2 : 1-[4-amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone 4-amino, 2-(4-Cl-phenyl), 6-CH₃ C₁₃H₁₂ClN₃O 261.71 logP: 2.82; PSA: 69.6 Ų Antimicrobial activity against S. aureus and E. coli
Analog 3 : 1-(2-Chloro-5-methylpyridin-4-yl)ethanone Pyridine core, 2-Cl, 5-CH₃ C₈H₈ClNO 169.61 Density: 1.19 g/cm³; pKa: -1.15 Not reported; pyridine derivatives often target CNS disorders
Analog 4 : 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone 2-furyl, 4-SH, 6-CH₃ C₁₁H₁₀N₂O₂S 234.28 Sulfhydryl group enhances redox activity Potential antioxidant or enzyme inhibition
Key Observations:
  • Chloro vs. Methylthio at Position 2 : The target compound’s chloro substituent may improve electrophilicity and binding to microbial enzymes compared to the methylthio group in Analog 1 . Chloro’s electron-withdrawing nature could enhance reactivity in nucleophilic substitution reactions, a feature absent in methylthio derivatives .
  • Cyclopentylamino vs.
  • Core Heterocycle Differences : Analog 3’s pyridine core lacks the dual nitrogen atoms of pyrimidine, likely altering its electronic profile and biological target selectivity .

Physicochemical and Pharmacokinetic Properties

  • logP and Solubility: The target compound’s estimated logP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • Molecular Weight : The target compound (MW 266.72) falls within the optimal range for oral bioavailability (<500 Da), unlike Analog 4 (MW 234.28), which may lack sufficient complexity for high-affinity interactions .

生物活性

1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone, also known as Palbociclib impurity, is a compound with the chemical formula C11H14ClN3OC_{11}H_{14}ClN_{3}O and CAS Number 1244949-62-9. This compound is primarily recognized for its role as an impurity in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases (CDKs) 4 and 6, which is used in the treatment of hormone receptor-positive breast cancer. Understanding the biological activity of this compound is crucial for assessing its safety and efficacy in pharmaceutical applications.

PropertyValue
Molecular FormulaC11H14ClN3OC_{11}H_{14}ClN_{3}O
Molecular Weight239.7 g/mol
CAS Number1244949-62-9
SynonymsPalbociclib Impurity 106

This compound acts as a precursor in the synthesis of Palbociclib, which functions by inhibiting CDK4/6 activity. This inhibition leads to cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation. The selectivity for CDK4/6 over other kinases minimizes off-target effects, making it a valuable therapeutic agent.

In Vitro Studies

In vitro studies have demonstrated that Palbociclib effectively inhibits the proliferation of various cancer cell lines, including those derived from breast cancer. The presence of impurities like this compound can influence the overall potency and safety profile of the drug.

Key Findings:

  • IC50 Values: The IC50 value for Palbociclib against hormone receptor-positive breast cancer cells has been reported to be around 0.5 µM, indicating high potency.
  • Cell Cycle Arrest: Treatment with Palbociclib leads to a significant increase in the proportion of cells in the G1 phase, confirming its mechanism as a CDK inhibitor.

In Vivo Studies

Research involving animal models has shown that Palbociclib, and by extension its impurities, can significantly reduce tumor growth in xenograft models of breast cancer. Such studies are critical for evaluating the therapeutic index and potential side effects associated with impurities like this compound.

Case Studies

  • Clinical Trials:
    • Clinical trials have confirmed that Palbociclib combined with letrozole significantly improves progression-free survival in patients with ER-positive breast cancer compared to letrozole alone.
    • The impact of impurities on patient outcomes remains an area of ongoing research.
  • Safety Assessments:
    • Toxicological studies have indicated that while Palbociclib is generally well-tolerated, the presence of impurities could potentially lead to adverse effects or reduced efficacy.
    • Regulatory bodies emphasize stringent monitoring of impurities during drug development to ensure patient safety.

常见问题

Q. What are the key synthetic routes for 1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a pyrimidine core. A plausible route includes:

Chlorination : Introduce the chloro group at position 2 of the pyrimidine ring using POCl₃ or PCl₅ under reflux conditions .

Amination : React the chlorinated intermediate with cyclopentylamine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours to install the cyclopentylamino group .

Acetylation : Introduce the ethanone moiety via Friedel-Crafts acylation or nucleophilic substitution, using acetyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
Optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., switching from THF to DCM) to improve yield. Purification is achieved via column chromatography (hexane/EtOAc gradient) .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Confirm the cyclopentylamino group via multiplet signals at δ 1.5–2.0 ppm (cyclopentyl CH₂) and a broad singlet for NH (δ ~5.5 ppm). The acetyl group appears as a singlet at δ 2.5–2.7 ppm .
  • ¹³C NMR : The pyrimidine carbons resonate at δ 150–160 ppm, while the acetyl carbonyl appears at δ 195–205 ppm .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (C₁₁H₁₅ClN₄O: calc. 254.09; observed ~254.1) .

Advanced Research Questions

Q. What strategies can address discrepancies in biological activity between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the cyclopentyl group). Incorporate deuterium or fluorine atoms to block metabolic hotspots .
  • Solubility Optimization : Use co-solvents (e.g., PEG 400) or formulate as a nanocrystal to enhance bioavailability if poor aqueous solubility (logP >3) is observed .
  • Target Engagement Assays : Confirm target binding in vivo via PET imaging with a radiolabeled analog (e.g., ¹⁸F- or ¹¹C-labeled derivative) .

Q. How does the cyclopentylamino substituent influence structure-activity relationships (SAR) compared to other N-heterocycles?

  • Methodological Answer :
  • Steric Effects : The cyclopentyl group’s smaller ring size (vs. cyclohexyl) reduces steric hindrance, potentially improving binding to flat protein pockets (e.g., kinase ATP sites). Compare IC₅₀ values in enzymatic assays .
  • Electronic Effects : The cyclopentylamino group’s electron-donating nature may enhance π-π stacking with aromatic residues in target proteins. Validate via DFT calculations (e.g., Mulliken charges) .
  • Biological Data : Replace cyclopentyl with morpholine or piperidine and test antifungal/antibacterial activity. For example, morpholine analogs show reduced potency due to decreased lipophilicity .

Q. What analytical methods resolve challenges in detecting low-concentration degradation products?

  • Methodological Answer :
  • HPLC-MS/MS : Use a C18 column with a 0.1% formic acid/acetonitrile gradient. Monitor for dechlorinated (m/z 218.1) or oxidized (m/z 270.1) products .
  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (0.1M HCl/NaOH) to identify labile sites .
  • Quantitative NMR (qNMR) : Use ¹H NMR with trimethoxybenzene as an internal standard to quantify degradation at <1% levels .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate cytotoxicity?

  • Methodological Answer :
  • Cell Lines : Use HEK293 (normal) and HeLa (cancer) cells to assess selectivity. Include a positive control (e.g., doxorubicin) .
  • Dosing Range : Test 0.1–100 µM in triplicate. Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model) .
  • Mitochondrial Toxicity : Measure ATP levels via luminescence assays to differentiate apoptotic vs. necrotic mechanisms .

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data across replicate experiments?

  • Methodological Answer :
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points.
  • Meta-Analysis : Pool data from ≥3 independent experiments and perform a random-effects model to account for variability .
  • Principal Component Analysis (PCA) : Identify covariates (e.g., cell passage number, solvent batch) contributing to variability .

Safety & Handling

Q. What precautions are critical when handling this compound in a laboratory setting?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a chemical fume hood for all procedures .
  • Spill Management : Absorb with vermiculite, place in a sealed container, and dispose as hazardous waste .
  • Storage : Store under argon at 2–8°C in amber glass to prevent light-induced degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。